(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.
Scientific Research Applications
(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
7-oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic structure.
Uniqueness
(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4?,5?,7-/m0/s1 |
InChI Key |
FEWLBWFAAPVAFV-QIYZCZBYSA-N |
Isomeric SMILES |
C1C[C@]2(CC(C1N2)O)C(=O)O |
Canonical SMILES |
C1CC2(CC(C1N2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.